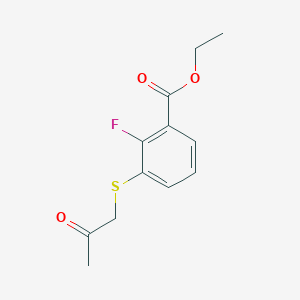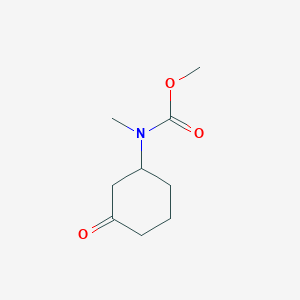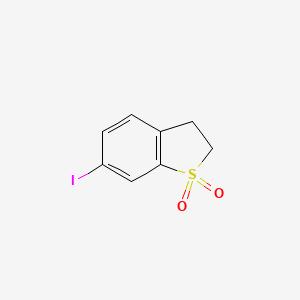![molecular formula C13H17ClN2O2 B8322403 [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate](/img/structure/B8322403.png)
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is a complex organic compound with a unique structure that includes a carbamate group, a chloro substituent, and a cyclopropylaminomethyl group attached to a benzyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-cyclopropylaminomethyl-benzyl alcohol with methyl isocyanate under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Carbamate: A simpler carbamate compound with similar functional groups.
Ethyl Carbamate: Another carbamate ester with different alkyl groups.
Carbamic Acid Derivatives: Various derivatives with different substituents on the carbamate group
Uniqueness
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-13(17)18-8-9-2-5-12(14)10(6-9)7-16-11-3-4-11/h2,5-6,11,16H,3-4,7-8H2,1H3,(H,15,17) |
Clé InChI |
POJFIUGLSYVKCH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl [(phenoxycarbonyl)oxy]acetate](/img/structure/B8322413.png)



